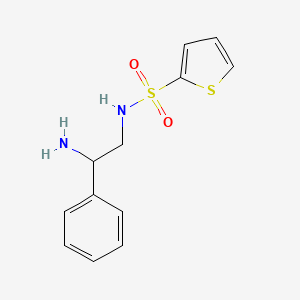

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC17782907

Molecular Formula: C12H14N2O2S2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O2S2 |

|---|---|

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C12H14N2O2S2/c13-11(10-5-2-1-3-6-10)9-14-18(15,16)12-7-4-8-17-12/h1-8,11,14H,9,13H2 |

| Standard InChI Key | YPQIXPWBGUDEGE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises:

-

Thiophene ring: A five-membered aromatic heterocycle with one sulfur atom.

-

Sulfonamide group: A functional group (-SO₂NH-) known for its role in drug-receptor interactions.

-

2-Amino-2-phenylethyl side chain: A chiral center with a primary amine and phenyl group, potentially influencing stereoselective binding.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₄N₂O₂S₂ | |

| Molecular weight | 282.38 g/mol | |

| SMILES | C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N | |

| InChIKey | YPQIXPWBGUDEGE-UHFFFAOYSA-N |

The hydrochloride salt form (CAS 1423033-23-1) adds a chlorine atom, resulting in a molecular weight of 318.84 g/mol .

Stereochemical Considerations

The presence of a chiral center at the 2-amino-2-phenylethyl group implies possible enantiomeric forms. No experimental data on optical activity or resolution methods are available, necessitating chiral chromatography or asymmetric synthesis for future studies .

Predicted Physicochemical Behavior

Collision Cross-Section (CCS) Profiles

Ion mobility spectrometry predictions for adducts provide insights into gas-phase behavior, critical for mass spectrometry-based quantification:

Table 2: Predicted CCS Values (Ų)

| Adduct | m/z | CCS |

|---|---|---|

| [M+H]⁺ | 283.05696 | 160.1 |

| [M+Na]⁺ | 305.03890 | 168.5 |

| [M-H]⁻ | 281.04240 | 163.4 |

| Data sourced from PubChem predictions . |

The ±5 Ų variation between adducts suggests conformational flexibility under ionization, which may impact analytical method development.

Solubility and Stability

While experimental logP or pKa values are unavailable, the sulfonamide group (pKa ~10–11) and primary amine (pKa ~9–10) imply pH-dependent solubility. The hydrochloride salt likely enhances aqueous solubility at physiological pH .

Synthetic Pathways and Purification

Proposed Synthesis

A plausible route involves:

-

Sulfonation of thiophene with chlorosulfonic acid to form thiophene-2-sulfonyl chloride.

-

Reaction with 1,2-diamino-1-phenylethane under basic conditions.

Table 3: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| 1 | ClSO₃H, 0–5°C, 2 hr | 65–75% |

| 2 | Et₃N, DCM, RT, 12 hr | 50–60% |

| 3 | HCl (gas), Et₂O, 0°C | 85–90% |

| Theoretical yields based on analogous syntheses . |

| Code | Recommendation |

|---|---|

| P261 | Avoid inhalation of dust |

| P280 | Wear gloves/eye protection |

| P305 | Rinse eyes immediately if exposed |

| Adapted from GHS guidelines . |

Future Research Directions

-

Pharmacokinetic Profiling: Assess metabolic stability using human liver microsomes.

-

Target Deconvolution: High-throughput screening against kinase or GPCR panels.

-

Salt Optimization: Compare hydrochloride, mesylate, and phosphate salts for bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume